2-Bromophenyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromophenyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a bromophenyl group and a dimethylphenyl group attached to an oxazole ring, which is further substituted with a carboxylate group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromophenyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a bromophenylboronic acid with a suitable aryl halide in the presence of a palladium catalyst.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the dimethylbenzene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Carboxylate Group: The carboxylate group can be introduced through a carboxylation reaction, where the oxazole derivative is treated with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromophenyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products
Oxidation: Oxidized oxazole derivatives.
Reduction: Reduced oxazole derivatives.
Substitution: Substituted oxazole derivatives with various functional groups.
Scientific Research Applications
2-Bromophenyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate has several scientific research applications:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Bromophenyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Bromophenyl 5-(2,4-dimethylphenyl)-1,2-oxazole-3-carboxylate: Similar structure but with different substitution pattern on the phenyl ring.
2-Bromophenyl 5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylate: Similar structure but with methoxy groups instead of methyl groups.
Uniqueness
2-Bromophenyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromophenyl and dimethylphenyl groups attached to the oxazole ring provides a distinct set of properties that can be exploited in various applications.
Properties
Molecular Formula |
C18H14BrNO3 |
---|---|
Molecular Weight |
372.2 g/mol |
IUPAC Name |
(2-bromophenyl) 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C18H14BrNO3/c1-11-7-8-13(9-12(11)2)17-10-15(20-23-17)18(21)22-16-6-4-3-5-14(16)19/h3-10H,1-2H3 |
InChI Key |
FIBKQZSMGSYFJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)OC3=CC=CC=C3Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.